molecular formula C9H7BrF3NO2 B14029823 Ethyl 5-bromo-6-(trifluoromethyl)nicotinate

Ethyl 5-bromo-6-(trifluoromethyl)nicotinate

Cat. No.: B14029823
M. Wt: 298.06 g/mol
InChI Key: CFGVDQHPCAOROY-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7BrF3NO2 It is a derivative of nicotinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-6-(trifluoromethyl)nicotinate typically involves the bromination of 6-(trifluoromethyl)nicotinic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Hydrolysis: The major product is 5-bromo-6-(trifluoromethyl)nicotinic acid.

Scientific Research Applications

Ethyl 5-bromo-6-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-6-(trifluoromethyl)nicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-(trifluoromethyl)nicotinate
  • Ethyl 5-bromo-4-(trifluoromethyl)nicotinate
  • Ethyl 5-bromo-3-(trifluoromethyl)nicotinate

Uniqueness

Ethyl 5-bromo-6-(trifluoromethyl)nicotinate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the nicotinic acid framework. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers. The trifluoromethyl group, in particular, imparts significant electron-withdrawing properties, influencing the compound’s overall behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

ethyl 5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-3-6(10)7(14-4-5)9(11,12)13/h3-4H,2H2,1H3

InChI Key

CFGVDQHPCAOROY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C(F)(F)F)Br

Origin of Product

United States

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